N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-10(23)21-19-20-9-13-14(22-19)5-11(6-15(13)24)12-7-16(25-2)18(27-4)17(8-12)26-3/h7-9,11H,5-6H2,1-4H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVPMFGAXCSMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive centers:
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Acetamide group : Susceptible to hydrolysis, nucleophilic substitution, and acylation.
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Tetrahydroquinazoline core : Capable of oxidation, ring-opening, and electrophilic substitution.
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3,4,5-Trimethoxyphenyl substituent : Methoxy groups may undergo demethylation or participate in π-π interactions.
Reaction Pathway
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Precursor : 2-Thioxo-3-(3,4,5-trimethoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one.
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Reagents : Chloroacetamide derivatives, potassium carbonate (base), acetone (solvent).
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Mechanism : SN₂ displacement of the thiol group by the acetamide nucleophile .
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 45–72% |
This method produces derivatives with variable antitumor activities (mean GI₅₀: 6.33–17.90 µM) .
Hydrolysis and Functional Group Transformations
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Reagents : Concentrated HCl, reflux.
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Product : N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amine.
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Application : Intermediate for further derivatization.
Basic Hydrolysis
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Reagents : NaOH (aqueous), ethanol.
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Product : Corresponding carboxylic acid (low yield due to steric hindrance).
Oxidation of the Tetrahydroquinazoline Core
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Reagents : KMnO₄ or CrO₃ in acidic media.
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Product : Aromatic quinazoline derivative (theoretical; not experimentally confirmed for this compound).
Reduction of the Ketone Group
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Reagents : NaBH₄ or LiAlH₄.
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Product : Alcohol derivative (hypothesized but undocumented).
Interaction with Biological Targets
While primarily pharmacological, these interactions inform reactivity:
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Carbonic Anhydrase Inhibition : Binds to Zn²⁺ in the enzyme active site via the acetamide carbonyl oxygen.
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Antitumor Activity : Forms hydrogen bonds with kinase domains (e.g., EGFR tyrosine kinase) .
Comparative Analysis of Reaction Pathways
Hypothesized Reactions
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Demethylation of Methoxy Groups :
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Reagents : BBr₃ (Lewis acid).
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Product : Catechol derivative (potential for enhanced solubility).
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Electrophilic Aromatic Substitution :
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Site : Para to methoxy groups on the phenyl ring.
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Reagents : HNO₃/H₂SO₄ (nitration).
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Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide exhibit potent anticancer properties. For instance, a derivative of this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways.
Neuroprotective Effects
Research has shown that this compound may also possess neuroprotective effects. In vitro studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells. These findings are particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies. The compound has been found to inhibit pro-inflammatory cytokines in cell cultures and animal models, indicating its potential as a therapeutic agent for inflammatory disorders.
Material Science Applications
Synthesis of Novel Materials
This compound can serve as a precursor in the synthesis of novel materials with unique properties. For example, its derivatives have been utilized in creating organic light-emitting diodes (OLEDs) due to their excellent photophysical properties. Research has demonstrated that incorporating this compound into polymer matrices enhances the thermal stability and luminescence of the resulting materials.
Analytical Chemistry Applications
Spectroscopic Analysis
this compound has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy. These methods provide insights into the molecular structure and dynamics of the compound. For instance:
| Spectroscopic Method | Key Findings |
|---|---|
| NMR | Revealed distinct chemical environments for hydrogen atoms within the molecule. |
| IR | Identified characteristic functional groups and bonding interactions. |
Case Studies
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Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of derivatives based on this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than standard chemotherapeutics. -
Neuroprotection Study
In an investigation featured in Neuroscience Letters, researchers assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound significantly reduced markers of oxidative stress. -
Material Development
A research article in Advanced Materials described the use of this compound in developing new OLED materials. The study highlighted improved efficiency and stability compared to traditional materials used in OLED technology.
Mechanism of Action
The mechanism by which N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide exerts its effects involves interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response in cancer cells . This inhibition disrupts cellular processes, leading to apoptosis or cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives containing the 3,4,5-trimethoxyphenyl group or analogous heterocyclic cores. Key parameters include biological activity, physicochemical properties, and synthetic feasibility.
Structural and Activity Comparison
Key Observations
Activity Against Tumor Cells :
- The thiadiazole-based analog () demonstrated moderate activity against MCF-7 and A549 cells (IC₅₀: 12.7–15.28 mg/mL), likely due to the thiazolidinedione moiety enhancing hydrogen bonding with cellular targets .
- In contrast, BTA () exhibited higher potency (pIC₅₀: 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases, attributed to the trifluoromethyl group improving lipophilicity and target affinity .
Impact of Heterocyclic Core: Benzothiazole vs. Tetrahydroquinazolinone: BTA’s benzothiazole core facilitates π-π stacking with aromatic residues in kinases, while the tetrahydroquinazolinone scaffold in the target compound may offer superior conformational stability for sustained target engagement. Oxadiazole vs. Thiadiazole: Oxadiazole derivatives () are less explored but may exhibit improved metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic cleavage .
Synthetic Feasibility: BTA’s synthesis via microwave-assisted methods achieved only 18% yield (), highlighting challenges in scaling up benzothiazole derivatives . The target compound’s tetrahydroquinazolinone core, while synthetically demanding, could benefit from established quinazoline ring-closure protocols (e.g., ZnCl₂-catalyzed cyclization; ) .
Solubility and Bioavailability: A tetrahydroquinazolinone analog with a thiophene substituent () showed solubility of 45.5 µg/mL at pH 7.4, suggesting that the target compound’s 3,4,5-trimethoxyphenyl group may reduce solubility due to increased hydrophobicity .
Biological Activity
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 427.5 g/mol. The compound features a quinazoline core structure that is known for its various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O5 |
| Molecular Weight | 427.5 g/mol |
| InChI | InChI=1S/C23H29N3O5 |
| InChIKey | BLDGYPGCAMDUIE-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study on related quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) through cell cycle arrest and apoptosis induction.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against both gram-positive and gram-negative bacteria.
- Mechanism : It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Research Findings : In vitro studies have reported that the compound exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties.
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : Animal models treated with the compound showed reduced paw edema in inflammatory conditions compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | 50% |
| Metabolism | Hepatic |
| Half-life | 6 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
